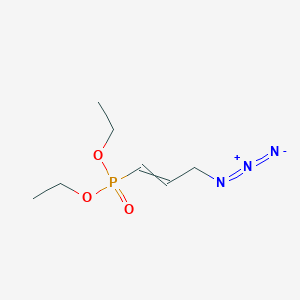

Diethyl (3-azidoprop-1-en-1-yl)phosphonate

Description

Diethyl (3-azidoprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by a propenyl chain bearing an azide (-N₃) group at the β-position and a diethyl phosphonate moiety. The azide group confers unique reactivity, enabling applications in click chemistry (e.g., Huisgen cycloaddition) and bioconjugation. Its structure combines electrophilic (phosphonate) and dipolarophilic (azide) properties, making it versatile in synthetic and medicinal chemistry.

Properties

CAS No. |

651716-46-0 |

|---|---|

Molecular Formula |

C7H14N3O3P |

Molecular Weight |

219.18 g/mol |

IUPAC Name |

3-azido-1-diethoxyphosphorylprop-1-ene |

InChI |

InChI=1S/C7H14N3O3P/c1-3-12-14(11,13-4-2)7-5-6-9-10-8/h5,7H,3-4,6H2,1-2H3 |

InChI Key |

UNWWWNQXMBUREE-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C=CCN=[N+]=[N-])OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3-azidoprop-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate azidoalkene precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-azidoprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

Reduction: Reduction of the azido group can yield amines or amides.

Substitution: The phosphonate ester can participate in nucleophilic substitution reactions, leading to the formation of new carbon-phosphorus bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like alkoxides, amines, and thiols can react with the phosphonate ester under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Organic Synthesis

Diethyl (3-azidoprop-1-en-1-yl)phosphonate serves as a crucial intermediate in the synthesis of biologically active phosphonylated compounds. Its ability to undergo substitution reactions allows for the introduction of various functional groups, facilitating the creation of complex molecular architectures.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its phosphonate group can mimic phosphate esters, which are essential in biological systems, enhancing its interaction with biological targets.

Research indicates that phosphonates, including this compound, exhibit antibacterial and antiviral properties. Studies have shown that derivatives of this compound can inhibit key enzymes involved in pathogen metabolism, thus serving as potential leads for drug development.

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viral strains. The mechanism involved the inhibition of viral replication by targeting viral polymerases, showcasing the compound's potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition

In another investigation, this compound was tested for its ability to inhibit key enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase. The findings revealed strong binding interactions with these enzymes, indicating its potential use in developing enzyme inhibitors for treating bacterial infections.

Mechanism of Action

The mechanism of action of diethyl (3-azidoprop-1-en-1-yl)phosphonate involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The phosphonate ester can act as a nucleophile or electrophile, depending on the reaction conditions, enabling the formation of diverse chemical structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonates

Functional Group Variations

Diethyl (3-aminopropyl)phosphonate

- Structure: Features a 3-aminopropyl chain instead of the azidopropenyl group.

- Reactivity : The amine group enables nucleophilic reactions (e.g., amide bond formation) but lacks dipolarophilic activity.

- Applications : Used in prodrug synthesis and as intermediates for nitrogen-containing polymers .

- Key Difference : Absence of azide limits utility in bioorthogonal chemistry.

Diethyl [2-bromo-3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-yl]phosphonate

- Structure : Contains bromo and ketone groups on the propenyl chain, coupled with a coumarin moiety.

- Reactivity : Bromine acts as an electrophilic site for nucleophilic substitution, while the ketone participates in condensation reactions.

- Applications : Fluorescent labeling due to the coumarin group; used in synthesizing heterocyclic compounds .

- Key Difference : Fluorescence and electrophilic substitution contrast with azide’s cycloaddition reactivity.

Chain Length and Lipophilicity

Diethyl hexadecylphosphonate

- Structure : Long hexadecyl chain replaces the azidopropenyl group.

- Reactivity : High lipophilicity enhances membrane permeability.

- Applications : Transdermal drug penetration enhancer (e.g., increases indomethacin permeability 10-fold) .

- Key Difference : Lack of azide limits chemical versatility but improves biocompatibility for topical use.

Electrophilic and Steric Modifications

Diethyl [(N-acylamino)bromomethyl]phosphonates

- Structure: Bromomethyl and N-acylamino substituents.

- Reactivity : Electrophilic bromine reacts with amines to form amidoaminals.

- Applications: Synthesis of biologically active aminomethylphosphonates .

- Key Difference : Bromine-directed substitution vs. azide’s cycloaddition.

Diethyl 3,3-diphenylallylphosphonate

- Structure : Allyl chain with two phenyl groups.

- Reactivity : Steric bulk stabilizes transition states; electron-withdrawing phenyl groups influence reactivity.

- Applications: Potential use in materials science due to crystallinity and stability .

- Key Difference : Aromaticity introduces π-π interactions absent in the azide derivative.

Comparative Data Table

Biological Activity

Diethyl (3-azidoprop-1-en-1-yl)phosphonate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azide group, which is known for its reactivity in various chemical transformations. The synthesis of this compound typically involves the reaction of diethyl phosphonate with appropriate azide precursors under specific conditions to ensure high yield and purity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing phosphonate groups have been shown to inhibit enzymes involved in metabolic pathways, such as phosphatases and kinases.

- Interaction with Biological Membranes : The lipophilic nature of phosphonates allows them to interact with cell membranes, potentially disrupting cellular functions.

- Formation of Reactive Intermediates : The azide group can undergo Staudinger reduction or other transformations leading to the formation of reactive species that may interact with nucleophiles in biological systems.

Antimicrobial Properties

Recent studies have indicated that derivatives of phosphonates exhibit significant antimicrobial activity. For example, certain phosphonates have been reported to show comparable antibacterial effects to standard antibiotics like Ampicillin and Streptomycin . This suggests that this compound may also possess similar properties.

Anticancer Activity

Phosphonates have been explored for their anticancer potential. Specifically, some studies have demonstrated that phosphonate derivatives can induce apoptosis in cancer cell lines, such as HCT-116 colon cancer cells . The mechanism often involves the disruption of key signaling pathways that regulate cell survival and proliferation.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.